molecular formula C9H13N3O4 B2978573 Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate CAS No. 1393102-03-8

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate

Cat. No.: B2978573
CAS No.: 1393102-03-8
M. Wt: 227.22
InChI Key: RRNRDMIVNVNMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 4-position and a methyl group at the 3-position of the pyrazole ring, along with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

    Nucleophilic Addition: Grignard reagents or organolithium compounds.

Major Products Formed

    Reduction: 2-methyl-2-(3-methyl-4-amino-1H-pyrazol-1-YL)propanoate.

    Hydrolysis: 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoic acid.

Scientific Research Applications

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitro-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.

    Methyl 2-methyl-3-nitrobenzoate: Contains a nitro group and a methyl ester group but has a benzene ring instead of a pyrazole ring.

Uniqueness

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)9(2,3)8(13)16-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNRDMIVNVNMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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